

# Application Note & Synthesis Protocol: Morpholin-3-yl(morpholino)methanone

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## Compound of Interest

Compound Name: *Morpholin-3-yl(morpholino)methanone*

CAS No.: *1316219-03-0*

Cat. No.: *B1400084*

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## Abstract

This document provides a comprehensive guide for the synthesis of **Morpholin-3-yl(morpholino)methanone**, a compound of interest in medicinal chemistry and drug development. The protocol herein details a two-stage synthetic approach, commencing with the preparation of the key intermediate, (S)-3-morpholinecarboxylic acid, from L-serine. This is followed by a robust amide coupling procedure with morpholine to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

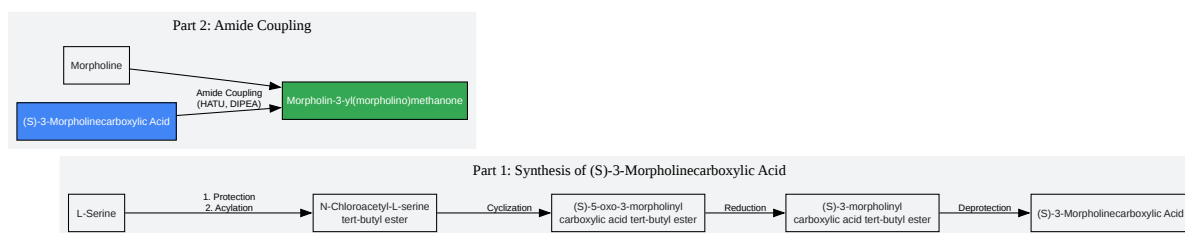
## Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties, including aqueous solubility and metabolic stability.<sup>[1]</sup> The title compound, **Morpholin-3-yl(morpholino)methanone**, incorporates two morpholine rings linked by an amide bond, presenting a unique chemical architecture for further derivatization and biological screening. This application note outlines a reliable and

reproducible synthetic protocol, beginning from readily available starting materials. The synthesis is divided into two primary stages: the preparation of (S)-3-morpholinecarboxylic acid and its subsequent amide coupling.

## Synthetic Strategy Overview

The synthesis of **Morpholin-3-yl(morpholino)methanone** is achieved through a two-part strategy. The initial phase involves the synthesis of the chiral building block, (S)-3-morpholinecarboxylic acid, from L-serine. The second phase is the amide bond formation between this carboxylic acid and a second molecule of morpholine.



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Figure 1: Overall synthetic workflow for **Morpholin-3-yl(morpholino)methanone**.

## Part 1: Synthesis of (S)-3-Morpholinecarboxylic Acid

This procedure is adapted from the method described in patent CN102617503A, which details the synthesis from L-serine.[2]

## Materials and Reagents

Reagent	Grade	Supplier
L-Serine	≥99%	Sigma-Aldrich
tert-Butyl acetate	Reagent Grade	Fisher Scientific
Perchloric acid	70% in H <sub>2</sub> O	Merck
Chloroacetyl chloride	≥98%	Acros Organics
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich
Sodium ethoxide	≥95%	Sigma-Aldrich
Toluene	Anhydrous, ≥99.8%	Sigma-Aldrich
Aluminum trichloride	Anhydrous, ≥99%	Sigma-Aldrich
Sodium borohydride	≥98%	Sigma-Aldrich
Methanol	Anhydrous, ≥99.8%	Sigma-Aldrich
Hydrogen chloride in methanol	1.25 M	Sigma-Aldrich

## Experimental Protocol

### Step 1: Synthesis of L-serine tert-butyl ester

- To a stirred solution of L-serine (10.5 g, 0.1 mol) in tert-butyl acetate (20 mL) at 0 °C, slowly add a solution of perchloric acid (2 g in 5 mL of water).
- Allow the reaction mixture to warm to room temperature and stir for 8 hours.
- Wash the reaction mixture with 10 mL of water, followed by 10 mL of saturated ammonium chloride solution.
- Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.

### Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

- Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane (50 mL).
- Cool the solution to 0 °C and add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in dichloromethane (20 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

### Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene (100 mL).
- At a temperature between 0-30 °C, add a toluene solution of sodium ethoxide (7.5 g, 0.11 mol) dropwise.
- Heat the mixture and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with water, separate the layers, and wash the organic layer with brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the cyclized product.

### Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol (100 mL).
- Cool the solution to between -10 and 0 °C.
- Successively add aluminum trichloride (14.7 g, 0.11 mol) and sodium borohydride (4.2 g, 0.11 mol).
- Allow the reaction to warm to room temperature and stir until completion.

- Wash the reaction mixture with water and dry the organic phase.
- Concentrate under reduced pressure to yield the reduced product.

#### Step 5: Synthesis of (S)-3-morpholinecarboxylic acid

- Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol (50 mL).
- Add a methanol solution of hydrogen chloride (1.25 M) and stir at room temperature.
- Monitor the reaction for the cleavage of the tert-butyl ester.
- Concentrate the reaction mixture to obtain the hydrochloride salt of (S)-3-morpholinecarboxylic acid.
- Neutralize with a suitable base to obtain the free carboxylic acid.

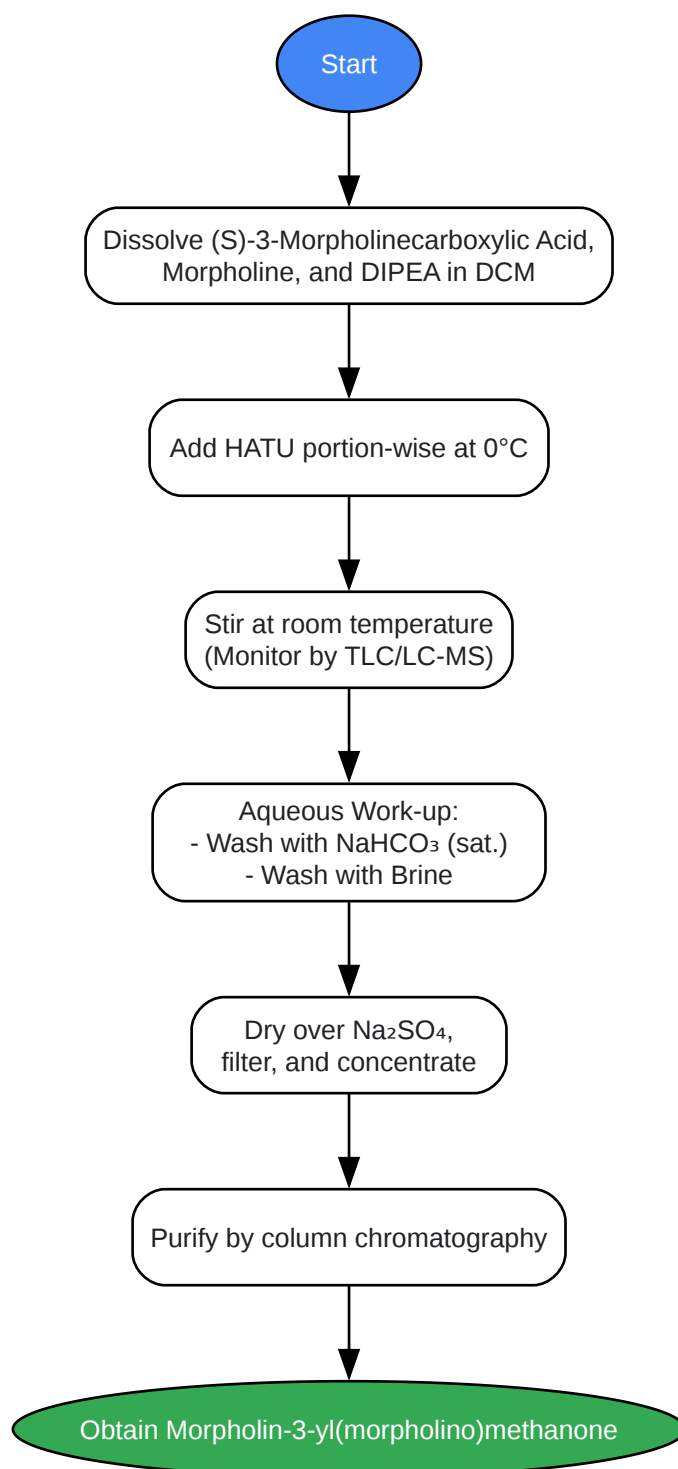
## Part 2: Amide Coupling to Yield Morpholin-3-yl(morpholino)methanone

This part of the synthesis employs a standard amide coupling reaction, a widely used and robust method in medicinal chemistry.<sup>[3]</sup> The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is effective for forming amide bonds between carboxylic acids and amines.<sup>[3]</sup>

## Materials and Reagents

Reagent	Grade	Supplier
(S)-3-Morpholinecarboxylic acid	Synthesized above	-
Morpholine	≥99%	Sigma-Aldrich
HATU	≥98%	Combi-Blocks
DIPEA (N,N-Diisopropylethylamine)	≥99%	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich

## Experimental Protocol



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Figure 2: Step-by-step workflow for the amide coupling reaction.

- In a round-bottom flask, dissolve (S)-3-morpholinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

- Add morpholine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure **Morpholin-3-yl(morpholino)methanone**.

## Expected Yield and Characterization

The expected yield for the amide coupling step is typically in the range of 70-90%. The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

## Safety and Handling

- Perchloric acid: Strong oxidizing agent and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.
- Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

- HATU: Can be explosive under certain conditions. Handle with care and avoid shock or friction.
- DIPEA: Corrosive and flammable. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

## Conclusion

The synthetic protocol detailed in this application note provides a comprehensive and reliable method for the preparation of **Morpholin-3-yl(morpholino)methanone**. By following the two-part synthesis, researchers can access this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. The use of standard and well-documented chemical transformations ensures the reproducibility of this protocol.

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## Sources

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